Solriamfetol hydrochloride, also known as (RS)-2-amino-3-phenylpropylcarbamate hydrochloride, is a pharmaceutical compound primarily classified as a dopamine and norepinephrine reuptake inhibitor. It is indicated for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. The compound was approved by the U.S. Food and Drug Administration in 2019 and is marketed under the brand name Sunosi by Jazz Pharmaceuticals .
The synthesis of solriamfetol hydrochloride typically involves several key steps:
The molecular formula for solriamfetol hydrochloride is , with a molecular weight of 230.69 g/mol when in its hydrochloride form .
The chemical structure can be represented as follows:
Solriamfetol undergoes minimal metabolic transformation in vitro, which is advantageous for maintaining therapeutic levels in the body without significant degradation. It does not inhibit or induce major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions .
The compound's stability and solubility profile allow it to be formulated effectively for oral administration, typically as a film-coated tablet . Its high solubility across physiological pH ranges enhances bioavailability.
Solriamfetol functions primarily by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their availability in synaptic clefts. This mechanism promotes wakefulness and reduces excessive daytime sleepiness associated with sleep disorders .
The compound exhibits weak binding to serotonin transporters, which differentiates it from traditional stimulants that may affect multiple neurotransmitter systems more broadly . Its selectivity for dopamine and norepinephrine reuptake inhibition contributes to its therapeutic effects while minimizing side effects commonly associated with broader stimulant use.
Solriamfetol is primarily utilized in clinical settings for managing excessive daytime sleepiness linked to narcolepsy or obstructive sleep apnea. Its unique mechanism allows it to provide effective symptom relief without the high abuse potential seen with other stimulant medications. Ongoing research may explore additional applications within the realm of sleep medicine and possibly beyond, given its pharmacological profile .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1